(R)-Xyl-Garphos
Overview
Description
®-Xyl-Garphos is a chiral phosphine ligand used in asymmetric catalysis. It is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in organic synthesis. The compound is particularly useful in the synthesis of pharmaceuticals and fine chemicals where the control of stereochemistry is crucial.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Xyl-Garphos typically involves the following steps:
Preparation of the phosphine precursor: The initial step involves the synthesis of a phosphine precursor, which is often achieved through the reaction of a suitable aryl halide with a phosphine reagent under palladium-catalyzed conditions.
Chiral resolution: The chiral resolution of the phosphine precursor is then carried out using a chiral resolving agent to obtain the desired enantiomer.
Final coupling: The resolved phosphine precursor is then coupled with a suitable aryl group to form ®-Xyl-Garphos.
Industrial Production Methods
In an industrial setting, the production of ®-Xyl-Garphos is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale synthesis of the phosphine precursor: This step is carried out in large reactors with precise control over temperature and pressure to maximize yield.
Efficient chiral resolution: Industrial methods often employ advanced chiral chromatography techniques to achieve efficient separation of enantiomers.
Automated coupling reactions: The final coupling step is automated to ensure consistency and reproducibility in the production of ®-Xyl-Garphos.
Chemical Reactions Analysis
Types of Reactions
®-Xyl-Garphos undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form from the oxide.
Substitution: ®-Xyl-Garphos can participate in substitution reactions where the phosphine ligand is replaced by another ligand.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride are used under an inert atmosphere.
Substitution: Substitution reactions often involve the use of transition metal catalysts such as palladium or nickel under mild conditions.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Reduction: The major product is the reduced phosphine.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
®-Xyl-Garphos has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in asymmetric catalysis to induce enantioselectivity in various reactions such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound is used in the synthesis of chiral molecules that are important in biological studies.
Medicine: ®-Xyl-Garphos is employed in the synthesis of pharmaceuticals, particularly those that require precise control of stereochemistry.
Industry: It is used in the production of fine chemicals and agrochemicals where enantioselectivity is important.
Mechanism of Action
The mechanism by which ®-Xyl-Garphos exerts its effects involves the coordination of the phosphine ligand to a metal center in a catalytic complex. This coordination induces a chiral environment around the metal center, which in turn influences the stereochemistry of the reaction. The molecular targets include various transition metals such as palladium, rhodium, and nickel. The pathways involved include the formation of metal-ligand complexes that facilitate the catalytic cycle.
Comparison with Similar Compounds
Similar Compounds
®-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
®-Tol-BINAP: A derivative of ®-BINAP with similar applications.
®-Segphos: A chiral diphosphine ligand used in similar catalytic reactions.
Uniqueness
®-Xyl-Garphos is unique in its ability to induce high enantioselectivity in a wide range of reactions. Its steric and electronic properties are finely tuned to provide optimal performance in asymmetric catalysis. Compared to other similar compounds, ®-Xyl-Garphos often offers higher yields and better selectivity in certain reactions, making it a preferred choice in many synthetic applications.
Properties
IUPAC Name |
[2-[2-bis(3,5-dimethylphenyl)phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]-bis(3,5-dimethylphenyl)phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H52O4P2/c1-29-13-30(2)18-39(17-29)53(40-19-31(3)14-32(4)20-40)45-27-37(49-9)25-43(51-11)47(45)48-44(52-12)26-38(50-10)28-46(48)54(41-21-33(5)15-34(6)22-41)42-23-35(7)16-36(8)24-42/h13-28H,1-12H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNKFBDRZBLTFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3C4=C(C=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H52O4P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301114691 | |
Record name | 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301114691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
754.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365531-90-3, 1365531-89-0 | |
Record name | 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365531-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301114691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2,2'-Bis[bis(3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxy-)-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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